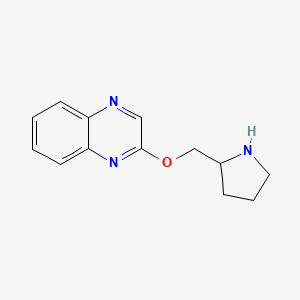![molecular formula C14H16Cl2N2O3 B6497456 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one CAS No. 946281-91-0](/img/structure/B6497456.png)
4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one is a useful research compound. Its molecular formula is C14H16Cl2N2O3 and its molecular weight is 331.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0537978 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one” is structurally similar to 2,4-Dichlorophenoxyacetic acid . 2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds . It causes uncontrolled growth in these weeds, leading to their death, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Mode of Action
The compound’s mode of action is likely similar to that of 2,4-Dichlorophenoxyacetic acid, given their structural similarity. It mimics natural auxin, a type of plant hormone, at the molecular level . This mimicry leads to uncontrolled growth in susceptible plants, ultimately causing their death .
Biochemical Pathways
The compound affects the auxin signaling pathway in plants. Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Result of Action
The primary result of the compound’s action is the death of targeted broadleaf weeds due to uncontrolled growth . This makes it a potentially effective herbicide for controlling unwanted vegetation in various settings, such as agricultural fields and lawns.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, 2,4-Dichlorophenoxyacetic acid, a structurally similar compound, decomposes in the presence of water and ultraviolet light . Therefore, environmental conditions such as moisture levels and sunlight exposure could potentially affect the action of “this compound”.
Properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIXPQRPMPQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)
![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)
![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)
![2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497411.png)
![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)
![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)



![3,3-dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazin-2-one](/img/structure/B6497464.png)


